6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c1-4-10-7-6(9)2-5(8)3-12(7)11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDJBUWWQYSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Biological Activities
Antimicrobial and Antifungal Properties
Research indicates that 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for developing new antibiotics and antifungal agents. Studies have shown its efficacy against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Synthetic Utility
Building Block for Heterocycles
In organic synthesis, 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine serves as a versatile building block for creating more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications through nucleophilic substitutions and cyclization reactions .
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chlorine and fluorine can be replaced by other functional groups. |
| Oxidation/Reduction | Can undergo oxidation or reduction to yield different derivatives. |
| Cyclization Reactions | The triazole ring can participate in further cyclization to form complex structures. |
Industrial Applications
Pharmaceutical Development
The compound's unique properties make it valuable in pharmaceutical development. It is being explored as a precursor for synthesizing novel drugs targeting various diseases, including cancers and infectious diseases .
Material Science
Beyond pharmaceuticals, 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has applications in material science for developing new materials with specific electronic or optical properties due to its heterocyclic structure .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazolopyridine derivatives, including 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine. Results indicated significant activity against resistant strains of bacteria and fungi, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In preclinical trials examining the anticancer effects of this compound on breast cancer cell lines, it was found to inhibit cell growth significantly at low concentrations. Further research is needed to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
Functional Group Variations
Key Observations :
- Nitro Groups : Improve electron-withdrawing effects but may introduce toxicity .
- Sulfonamides : Critical for herbicidal activity by mimicking natural substrates of acetolactate synthase (ALS) .
Physicochemical Properties
Fluorine Impact : The 8-F substituent increases polarity slightly compared to Cl/Br, improving aqueous solubility .
Biological Activity
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This compound is characterized by a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively. Its unique structure contributes to its potential therapeutic applications in various fields, including antimicrobial and anticancer research.
- IUPAC Name : 6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula : C7H5ClFN3
- Molecular Weight : 185.59 g/mol
- CAS Number : 2177257-91-7
The biological activity of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes and receptors involved in cell signaling pathways. For instance, it has been suggested that it could act as an inhibitor of kinases related to cell proliferation, potentially exhibiting anticancer properties.
Antimicrobial Activity
Research indicates that compounds within the triazolopyridine class exhibit significant antimicrobial properties. For example:
- Antifungal Activity : The compound has shown promising results against various fungal strains, demonstrating effective inhibition comparable to established antifungal agents.
- Bacterial Inhibition : Studies have reported that derivatives of triazolopyridines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL against certain strains .
Anticancer Potential
The anticancer activity of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has been explored in several studies:
- Cell Proliferation Inhibition : It has been shown to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. The compound's effectiveness was measured using IC50 values indicating its potency in reducing cell viability .
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Data Summary
Q & A
Q. What are the common synthetic routes for 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine?
- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example:
- Cyclization : Metal-free protocols (e.g., heating amine derivatives with ketones in acetic acid) yield triazolopyridine cores (e.g., red crystals with 97% purity) .
- Halogenation : Bromine or chlorine substituents can be introduced via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., using zinc cyanide for cyano group substitution) .
- Fluorination : Fluorine is often introduced via nucleophilic substitution or using fluorinating agents under inert conditions.
Q. How is the structural integrity of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine confirmed?
- Methodological Answer : Key techniques include:
- NMR/IR Spectroscopy : To confirm functional groups (e.g., methyl, chloro, fluoro) and ring fusion. For example, H NMR peaks at δ 2.5–3.0 ppm indicate methyl groups .
- Elemental Analysis : Matches calculated vs. observed C, H, N content (e.g., C: 61.87% calculated vs. 61.98% observed) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole-pyridine ring fusion angle: ~120°) .
Q. What structural features influence the reactivity of this compound?
- Methodological Answer : Substituent effects are critical:
- Halogens (Cl, F) : Increase electrophilicity for nucleophilic substitution (e.g., Suzuki coupling) .
- Methyl Group : Enhances steric hindrance and solubility (logP reduction by ~0.5 units) .
- Triazole-Pyridine Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling be optimized for introducing substituents?
- Methodological Answer :
- Catalyst Selection : Pd(PPh) or PdCl(dppf) with ligands (e.g., XPhos) improve yields (up to 85%) .
- Solvent/Base : Use DMF or THF with KCO for deprotonation.
- Substrate Activation : Bromo derivatives (e.g., 8-bromo analogs) show higher reactivity than chloro .
- Monitoring : Track reaction progress via TLC or HPLC-MS to avoid over-substitution.
Q. What methodologies assess interactions with metabolic enzymes or signaling proteins?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., cytochrome P450 isoforms) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., hydrogen bonding with Ser-123 of mGlu5 receptors) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., K = 120 nM for PDE10 inhibitors) .
Q. How do halogen substituents affect photophysical properties for fluorescent probes?
- Methodological Answer :
- Fluorine : Reduces electron density, blue-shifting emission (λ = 450 nm vs. 470 nm for non-fluoro analogs) .
- Chlorine : Enhances spin-orbit coupling, increasing quantum yield (Φ = 0.65 vs. 0.45 for des-chloro derivatives) .
- Applications : Copper-catalyzed cyclization generates triazolopyridines with large Stokes shifts (>100 nm) for bioimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
